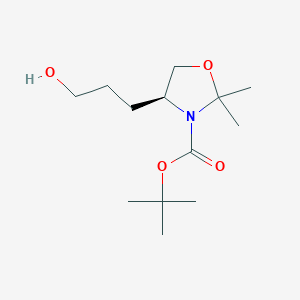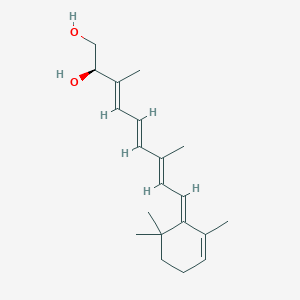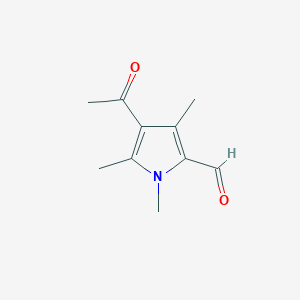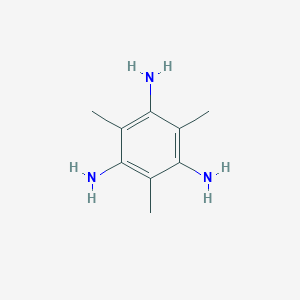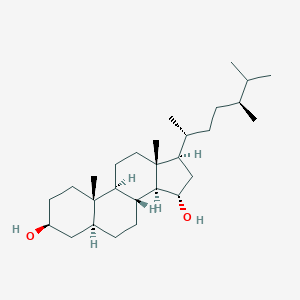
Ergostane-3,15-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergostane-3,15-diol is a sterol, which is a type of lipid found in plants and animals. This compound has been studied extensively for its potential applications in the field of medicine and biotechnology. It is a natural product that has been isolated from various sources, including fungi, algae, and plants.
科学的研究の応用
Ergostane-3,15-diol has been studied extensively for its potential applications in the field of medicine and biotechnology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a neuroprotective agent and for its ability to lower cholesterol levels.
作用機序
The mechanism of action of Ergostane-3,15-diol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. It may also work by modulating the expression of certain genes that are involved in these processes.
生化学的および生理学的効果
Ergostane-3,15-diol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth in vitro and in vivo. It has also been shown to lower cholesterol levels and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using Ergostane-3,15-diol in lab experiments is that it is a natural product that can be obtained from various sources. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on Ergostane-3,15-diol. One area of research is to further understand its mechanism of action and how it interacts with different enzymes and signaling pathways. Another area of research is to study its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Additionally, more research is needed to understand the safety and toxicity of this compound in humans.
合成法
Ergostane-3,15-diol can be synthesized from ergosterol, which is a precursor to this compound. Ergosterol can be obtained from various sources, including yeast and fungi. The synthesis process involves several steps, including oxidation, reduction, and hydrolysis. The yield of this process can be improved by using different catalysts and reaction conditions.
特性
CAS番号 |
126291-46-1 |
|---|---|
製品名 |
Ergostane-3,15-diol |
分子式 |
C28H50O2 |
分子量 |
418.7 g/mol |
IUPAC名 |
(3S,5S,8R,9S,10S,13R,14S,15S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol |
InChI |
InChI=1S/C28H50O2/c1-17(2)18(3)7-8-19(4)24-16-25(30)26-22-10-9-20-15-21(29)11-13-27(20,5)23(22)12-14-28(24,26)6/h17-26,29-30H,7-16H2,1-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,26+,27-,28+/m0/s1 |
InChIキー |
VMNBOLDGMBVGNQ-NAZNOAFGSA-N |
異性体SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(C)C(C)CCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
正規SMILES |
CC(C)C(C)CCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |
同義語 |
5 alpha,14 beta-ergostane-3 beta,15 beta-diol 5 alpha-ergostane-3 beta,15 alpha-diol ergostane-3,15-diol ergostane-3,15-diol, (3beta,5alpha,14beta,15beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



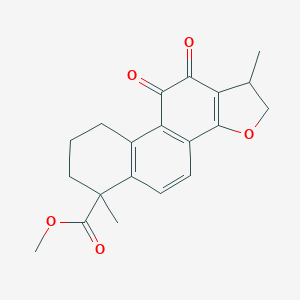
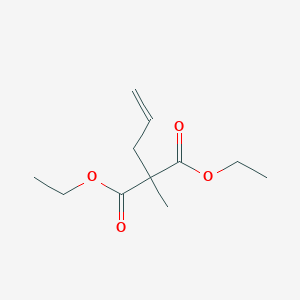
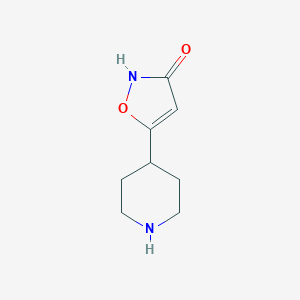
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
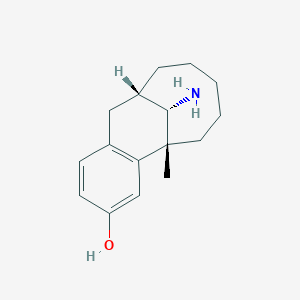
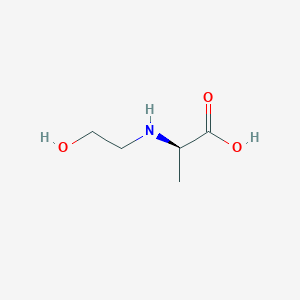
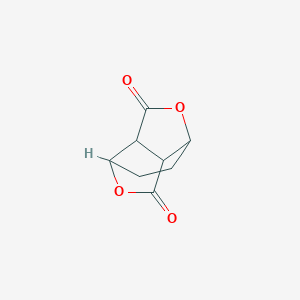
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
